N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide is a synthetic organic compound that combines various chemical functionalities into a single molecular framework. This compound is known for its potential applications in different scientific fields, including medicinal chemistry, biology, and materials science. It consists of a benzenesulfonyl group, a tetrahydroquinoline core, and an ethoxybenzamide moiety, each contributing unique chemical properties to the molecule.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses, ultimately leading to cell death .
Biochemical Pathways
The inhibition of MurD and GlmU disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . The downstream effects include a decrease in the production of key cell wall components, leading to a weakened and structurally compromised cell wall .
Pharmacokinetics
The compound and its analogues have been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability .
Result of Action
The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility and stability of the compound . Additionally, the compound’s antibacterial activity may be affected by the specific strain of bacteria, as well as the presence of other substances that can interact with the compound or its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling. A general synthetic route may include the following:
Step 1: Preparation of 1,2,3,4-tetrahydroquinoline by hydrogenation of quinoline under high pressure in the presence of a palladium catalyst.
Step 2: Introduction of the benzenesulfonyl group through a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.
Step 3: Coupling of the sulfonylated tetrahydroquinoline with 4-ethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production methods may vary but generally involve optimization of the above steps to improve yield and reduce cost. This could include the use of continuous flow reactors, alternative solvents, and catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfonamide under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions Used
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, sulfonamides, and various substituted benzamides, each potentially having different applications in research and industry.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Its structure can be modified to develop novel materials with specific properties, such as conductivity or light emission.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme functions and drug development.
Fluorescent Probes: Modified versions can be used as fluorescent probes for imaging and diagnostic purposes.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: May have applications in treating conditions such as inflammation, infection, or cancer.
Industry
Polymers: Can be used in the synthesis of specialized polymers with unique mechanical or chemical properties.
Agrochemicals: May serve as a precursor for developing new agrochemicals for crop protection.
Comparison with Similar Compounds
Similar Compounds
N-[1-(benzenesulfonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-ethoxybenzamide
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide
Uniqueness
The uniqueness of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide lies in its specific combination of functional groups, providing a distinct set of chemical and biological properties. Its ethoxy group offers unique substitution potential compared to similar compounds with different substituents, making it valuable for diverse applications in scientific research and industry.
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Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-21-14-11-19(12-15-21)24(27)25-20-13-10-18-7-6-16-26(23(18)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17H,2,6-7,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBZLFJEUSCQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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